![molecular formula C22H24N4O4 B2710178 3-Phenyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034331-60-5](/img/structure/B2710178.png)
3-Phenyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
Scientific Research Applications
Dual Kinase Inhibition
The presence of a carboxyl group at the meta position of the phenyl ring in this compound plays a vital role in dual kinase inhibition. Specifically, it has shown significant inhibitory activity against two kinases:
Antimicrobial Properties
Among its derivatives, compound 12 demonstrated notable inhibitory effects against various organisms:
- Staphylococcus aureus The minimum inhibitory concentration (MIC) against these bacteria suggests potential therapeutic applications in antimicrobial research .
Anticonvulsant Activity
Lipophilic diaromatic derivatives of ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol were synthesized and evaluated for anticonvulsant activity. These compounds acted as GABA uptake inhibitors and anticonvulsants, indicating their potential to cross the blood-brain barrier (BBB) .
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
3-phenyl-1-[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c27-19-14-25(22(29)26(19)16-6-2-1-3-7-16)15-10-12-24(13-11-15)21(28)20-17-8-4-5-9-18(17)30-23-20/h1-3,6-7,15H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWULULGMNIPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)N3CCC(CC3)N4CC(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione |
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